molecular formula C17H19BrN4OS2 B2766876 N-(2-bromo-4-methylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide CAS No. 1226449-28-0

N-(2-bromo-4-methylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide

Cat. No. B2766876
CAS RN: 1226449-28-0
M. Wt: 439.39
InChI Key: IALXBZFIHLXNJT-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide, commonly known as BMTA, is a chemical compound that has gained attention in the scientific research community due to its potential application in treating various diseases. BMTA is a thiomorpholine-containing compound that has been synthesized using various methods.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives, similar in structural motifs to N-(2-bromo-4-methylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide, has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes have been evaluated for their antioxidant activity, demonstrating significant potential due to their supramolecular architectures facilitated by hydrogen bonding interactions (Chkirate et al., 2019).

Antimicrobial Activity

Compounds structurally related to N-(2-bromo-4-methylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide, particularly those incorporating the thiomorpholine moiety, have been synthesized and shown to possess very good antimicrobial activity against various bacteria and fungi. These findings highlight the potential of such compounds in developing new antimicrobial agents (Nandhikumar & Subramani, 2018).

Anticancer and Antimicrobial Evaluation

Further research into compounds with structural similarities, focusing on antimicrobial evaluation and hemolytic activity, has revealed that these compounds exhibit activity against a range of microbial species, with certain derivatives showing less toxicity and potential for further biological screening and application trials (Gul et al., 2017).

Radical Scavenging Activity

Studies on 1-amidoalkyl-2-naphthol derivatives, which share functional group characteristics with the compound , have demonstrated potent free radical scavenging activity. This suggests a potential application in antioxidant research, with mechanisms involving hydrogen atom transfer and sequential proton loss electron transfer (Boudebbous et al., 2021).

properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN4OS2/c1-12-2-3-14(13(18)10-12)21-15(23)11-25-17-16(19-4-5-20-17)22-6-8-24-9-7-22/h2-5,10H,6-9,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALXBZFIHLXNJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN=C2N3CCSCC3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromo-4-methylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide

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